6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione
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Overview
Description
6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea and guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(4-chlorophenyl)pyrimidine-2(1H)-thione
- 6-Amino-5-(4-chlorophenyl)pyrimidine-2(1H)-thione
- 6-Amino-5-(2-bromophenyl)pyrimidine-2(1H)-thione
Uniqueness
6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
13291-72-0 |
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Molecular Formula |
C10H8ClN3S |
Molecular Weight |
237.71 g/mol |
IUPAC Name |
6-amino-5-(2-chlorophenyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C10H8ClN3S/c11-8-4-2-1-3-6(8)7-5-13-10(15)14-9(7)12/h1-5H,(H3,12,13,14,15) |
InChI Key |
JHFSRYLDAFDRPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(NC(=S)N=C2)N)Cl |
Origin of Product |
United States |
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